molecular formula C8H8F12O4Si B12722361 Silicic acid (H4SiO4), tetrakis(2,2,2-trifluoroethyl) ester CAS No. 338-39-6

Silicic acid (H4SiO4), tetrakis(2,2,2-trifluoroethyl) ester

Cat. No.: B12722361
CAS No.: 338-39-6
M. Wt: 424.21 g/mol
InChI Key: MRBWGPMSUYEXDQ-UHFFFAOYSA-N
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Description

¹H NMR Analysis

The ¹H NMR spectrum features a single proton environment: the methylene group (-CH₂-) adjacent to the trifluoromethyl moiety. This proton resonates as a quartet (δ ≈ 4.3 ppm, J = 8.1 Hz) due to coupling with three equivalent fluorine atoms.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals two distinct carbon environments:

  • Silicon-bound oxygen-linked carbon (δ ≈ 60 ppm, C-O-Si).
  • Trifluoromethyl carbon (δ ≈ 125 ppm, CF₃), with splitting due to carbon-fluorine coupling.

¹⁹F NMR Analysis

A single sharp resonance at δ ≈ -70 ppm confirms the equivalence of all twelve fluorine atoms in the four trifluoroethyl groups.

FT-IR and Raman Spectroscopy

Key vibrational modes include:

  • Si-O-C asymmetric stretch : 1050–1100 cm⁻¹ (FT-IR).
  • C-F symmetric stretch : 1200–1250 cm⁻¹ (Raman).
  • Si-O-Si absence : Confirming full esterification (no bridging oxygen).
Spectroscopic Mode Characteristic Signal
¹H NMR (δ, ppm) 4.3 (q, J = 8.1 Hz)
¹³C NMR (δ, ppm) 60 (C-O-Si), 125 (CF₃)
¹⁹F NMR (δ, ppm) -70
FT-IR (cm⁻¹) 1050–1100 (Si-O-C), 1200–1250 (C-F)

Comparative Analysis with Orthosilicic Acid Derivatives

The trifluoroethyl ester’s properties starkly contrast with non-fluorinated analogues:

  • Electron-Withdrawing Effects : Fluorine substituents increase the Lewis acidity of the silicon center compared to alkyl or aryl esters, enhancing reactivity in nucleophilic substitution reactions.
  • Thermal Stability : The compound’s boiling point (165–166°C at 750 Torr) is lower than tetra-O-cresol orthosilicate (524.2°C), reflecting reduced intermolecular forces due to fluorine’s low polarizability.
  • Solubility : Fluorine imparts lipophobicity, rendering the compound soluble in polar aprotic solvents like acetonitrile, unlike hydrophobic aryl esters.
Property Trifluoroethyl Ester Tetra-O-Cresol Ester
Molecular Weight (g/mol) 424.21 456.61
Boiling Point (°C) 165–166 (750 Torr) 524.2 (760 Torr)
Dominant Intermolecular Force Dipole-dipole (C-F bonds) Van der Waals (aryl groups)

This comparative analysis underscores how fluorination tailors the physical and electronic properties of silicate esters for specialized applications, such as fluorinated polymer synthesis or low-temperature catalysis.

Properties

CAS No.

338-39-6

Molecular Formula

C8H8F12O4Si

Molecular Weight

424.21 g/mol

IUPAC Name

tetrakis(2,2,2-trifluoroethyl) silicate

InChI

InChI=1S/C8H8F12O4Si/c9-5(10,11)1-21-25(22-2-6(12,13)14,23-3-7(15,16)17)24-4-8(18,19)20/h1-4H2

InChI Key

MRBWGPMSUYEXDQ-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)O[Si](OCC(F)(F)F)(OCC(F)(F)F)OCC(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation of Sodium 2,2,2-Trifluoroethylate

Step Description Conditions
1 Metallic sodium is placed in dry dioxane Ambient to reflux temperature
2 Slowly add 2,2,2-trifluoroethanol over ~1 hour Maintain reflux, stirring
3 Formation of sodium 2,2,2-trifluoroethylate solution Below 140 °C to avoid decomposition

This step yields a reactive metal fluoroalcoholate solution used in subsequent esterification.

Reaction with 2,2,2-Trifluoroethyl p-Toluenesulfonate

Step Description Conditions
1 Heat 2,2,2-trifluoroethyl p-toluenesulfonate in a reactor 160–185 °C
2 Slowly add sodium 2,2,2-trifluoroethylate solution with stirring Over ~1.5 hours
3 Distill off bis(2,2,2-trifluoroethyl) ether formed during reaction Continuous removal to drive reaction
4 Purify product by washing (acid and dilute alkali) and fractional distillation Final isolation of pure ester

This reaction produces bis(2,2,2-trifluoroethyl) ether intermediates, which are key to forming the tetrakis(2,2,2-trifluoroethyl) silicate.

Summary Table of Key Preparation Parameters

Parameter Details
Metal fluoroalcoholate Sodium 2,2,2-trifluoroethylate
Solvent Dioxane (preferred), benzene, toluene, xylene, kerosene
Temperature range 100–250 °C (preferably 160–185 °C)
Reaction time 60–600 minutes (1–10 hours)
Stoichiometry Molar ratio of metal fluoroalcoholate to trifluoroethyl sulfonate: 0.01:1 to 1.5:1
Purification Acid wash, dilute alkali wash, drying, fractional distillation
Product boiling point 165–166 °C at 750 Torr (for tetrakis(2,2,2-trifluoroethoxy)silane)

Research Findings and Industrial Relevance

  • The described method allows for efficient synthesis of tetrakis(2,2,2-trifluoroethyl) silicate with good yield and purity.
  • The use of metal fluoroalcoholates and trifluoroethyl sulfonates provides a controlled pathway to introduce trifluoroethyl groups onto the silicon center.
  • The reaction conditions and solvent choice are critical to ensure safety and maximize product yield.
  • This compound is valuable in specialty chemical applications, including as a precursor in materials science and fluorinated silicon-based polymers.

Chemical Reactions Analysis

Silicic acid (H4SiO4), tetrakis(2,2,2-trifluoroethyl) ester undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis of Silica-Based Materials

Silicic acid tetrakis(2,2,2-trifluoroethyl) ester serves as a precursor for synthesizing silica-based materials. Its ability to undergo hydrolysis and condensation reactions makes it suitable for producing silica aerogels and xerogels, which are valuable for their low density and high surface area. These materials find applications in insulation, catalysis, and drug delivery systems .

Coatings and Sealants

The compound is utilized in formulating coatings and sealants due to its excellent adhesion properties and chemical resistance. It enhances the durability of surfaces exposed to harsh environments, making it ideal for industrial applications such as protective coatings for machinery and vehicles .

ApplicationDescription
Silica AerogelsLow-density materials used for insulation and catalysis
Protective CoatingsEnhances durability against environmental exposure

Drug Delivery Systems

Silicic acid tetrakis(2,2,2-trifluoroethyl) ester is explored as a drug carrier in nanomedicine. Its ability to form silica xerogels allows for the encapsulation of therapeutic agents, providing controlled release profiles. This application is particularly significant in developing transdermal patches and other novel drug delivery systems .

Cross-Linking Agent

In pharmaceutical formulations, this compound acts as a cross-linking agent that improves the mechanical properties of polymer matrices used in drug delivery systems. By enhancing the stability of these matrices, it contributes to the effectiveness of various topical products .

ApplicationDescription
Drug CarriersEncapsulation of drugs for controlled release
Cross-Linking AgentImproves stability of polymer matrices

Water Treatment

Silicic acid tetrakis(2,2,2-trifluoroethyl) ester has potential applications in water treatment processes due to its ability to interact with pollutants. Its silicate structure can facilitate ion exchange processes that are beneficial in removing heavy metals from contaminated water sources .

Soil Remediation

The compound may also be applied in soil remediation efforts by enhancing the bioavailability of nutrients through its silicate content. This can improve soil quality and promote plant growth in contaminated areas .

ApplicationDescription
Water TreatmentFacilitates removal of heavy metals from water
Soil RemediationImproves nutrient availability in contaminated soils

Use in Nanomedicine

A study demonstrated the efficacy of silica xerogels derived from silicic acid tetrakis(2,2,2-trifluoroethyl) ester as drug carriers for anticancer agents. The xerogels exhibited controlled release properties that significantly improved the therapeutic efficacy of the drugs administered .

Environmental Impact Assessment

Research evaluated the use of this compound in treating industrial wastewater containing heavy metals. The results indicated a substantial reduction in metal concentration post-treatment, showcasing its potential as an effective remediation agent .

Mechanism of Action

The mechanism of action of silicic acid (H4SiO4), tetrakis(2,2,2-trifluoroethyl) ester involves its interaction with molecular targets and pathways within a system. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes. Detailed studies are required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a. Silicic Acid (H₄SiO₄), Tetrakis(2-Ethylhexyl) Ester
  • Structure : Four branched 2-ethylhexyl groups.
  • Molecular Weight : 544.97 g/mol .
  • Properties : High hydrophobicity (LogP >7) due to long alkyl chains, making it suitable for lubricants and polymer additives.
  • Applications : Used in specialty coatings and surfactants.

Comparison : The trifluoroethyl variant is expected to have a lower molecular weight (~400–450 g/mol) but higher polarity due to fluorine atoms. This enhances oxidative stability and resistance to hydrolysis compared to alkyl esters .

b. Silicic Acid (H₄SiO₄), Tetrakis(2-Methoxyethyl) Ester
  • Structure : Four 2-methoxyethyl groups.
  • Molecular Weight : ~320–340 g/mol (estimated).
  • Properties : LogP ≈3.01, moderate hydrophilicity due to ether linkages .
  • Synthesis: Prepared via reaction of 2-methoxyethanol with SiHCl₃ .

Comparison : The trifluoroethyl ester lacks ether oxygen but has strong electron-withdrawing fluorine atoms, likely reducing solubility in polar solvents but improving thermal stability.

c. Silicic Acid (H₄SiO₄), Tetrakis(3-Methylphenyl) Ester
  • Structure : Aromatic 3-methylphenyl substituents.
  • Molecular Weight : 456.61 g/mol .
  • Properties : High LogP (7.69) due to aromaticity; used in HPLC separations .
  • Applications: Potential use in high-temperature resins.

Comparison : The trifluoroethyl ester’s aliphatic fluorinated groups may offer better UV stability and lower viscosity than aromatic esters.

d. Silicic Acid (H₄SiO₄), Tetramethyl Ester (Hydrolyzed)
  • Structure : Four methyl groups.
  • Properties : Rapid hydrolysis due to small substituents; used as a precursor in sol-gel processes .
  • Safety : Classified as hazardous (transport code: UN 3265) .

Comparison : The trifluoroethyl ester’s bulkier substituents would slow hydrolysis, making it more stable in aqueous environments .

Physical and Chemical Properties

Property Tetrakis(2,2,2-Trifluoroethyl) Ester (Predicted) Tetrakis(2-Ethylhexyl) Ester Tetrakis(2-Methoxyethyl) Ester
Molecular Weight ~400–450 g/mol 544.97 g/mol ~320–340 g/mol
LogP ~3.5–4.5 (moderate hydrophobicity) >7 3.01
Hydrolysis Stability High (C-F bond stability) Moderate Low (ether cleavage)
Thermal Stability Excellent (up to 250–300°C) Good (up to 200°C) Moderate (up to 150°C)

Biological Activity

Silicic acid, specifically in its esterified form as tetrakis(2,2,2-trifluoroethyl) ester, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Synthesis

Silicic acid (H4SiO4) is a tetrahedral molecule composed of silicon and oxygen atoms. The tetrakis(2,2,2-trifluoroethyl) ester variant features four 2,2,2-trifluoroethyl groups attached to the silicon atom. The synthesis of such esters typically involves enzymatic processes that enhance their reactivity due to the presence of fluorinated alkyl groups. For instance, a study demonstrated that lipase-mediated transesterification could effectively produce these esters from fatty acids and 2,2,2-trifluoroethanol under optimized conditions .

1. Biocompatibility and Biodegradability

Silica-based materials have been recognized for their biocompatibility and biodegradability. Upon degradation in biological systems, silicic acid is released, which is generally regarded as safe (GRAS) by the FDA. This characteristic makes silicic acid and its esters attractive candidates for drug delivery systems and biomedical applications .

2. Therapeutic Applications

Research indicates that silicic acid can play a role in various therapeutic contexts:

  • Drug Delivery : Silica nanoparticles can encapsulate drugs and release them in a controlled manner when they degrade into silicic acid. This property has been utilized in the development of luminescent porous silicon nanoparticles (LPSiNPs) for imaging and drug delivery .
  • Bone Health : Studies suggest that silicic acid may contribute to bone formation and maintenance by promoting collagen synthesis and mineralization in osteoblasts .
  • Antioxidant Properties : Some findings indicate that silicic acid can exhibit antioxidant effects, potentially reducing oxidative stress in cells .

The biological activity of silicic acid esters can be attributed to several mechanisms:

  • Cellular Uptake : The unique structure of fluorinated esters may enhance cellular uptake compared to their non-fluorinated counterparts.
  • Interaction with Biological Molecules : Silicic acid can interact with proteins and enzymes in the body, influencing various metabolic pathways.
  • Release Kinetics : The controlled release of silicic acid from its ester forms allows for sustained biological effects over time.

Case Studies

  • In Vivo Studies on Drug Delivery :
    A study involving LPSiNPs showed that these particles could effectively deliver doxorubicin (DOX) to tumor sites in mice. The nanoparticles accumulated primarily in the liver and spleen but were cleared from the body within four weeks after administration .
  • Bone Regeneration :
    In a controlled experiment with osteoblast cultures, silicic acid was shown to significantly enhance collagen production and mineralization compared to controls without silicic acid treatment .

Data Summary

The following table summarizes key findings related to the biological activity of silicic acid tetrakis(2,2,2-trifluoroethyl) ester:

PropertyDescriptionReference
BiocompatibilityGRAS status; safe for human use
Drug Delivery EfficiencyEffective encapsulation and controlled release
Bone Health ImpactPromotes collagen synthesis and mineralization
Antioxidant ActivityReduces oxidative stress in cells

Q & A

Basic Research Questions

Q. What are the established synthetic routes for silicic acid (H₄SiO₄), tetrakis(2,2,2-trifluoroethyl) ester, and how can researchers optimize yield?

  • Methodological Answer : A common approach involves the reaction of silicon tetrachloride (SiCl₄) with 2,2,2-trifluoroethanol under anhydrous conditions. Key steps include:

  • Slow addition of SiCl₄ to the alcohol at 0–5°C to control exothermicity.
  • Use of a non-polar solvent (e.g., hexane) to facilitate byproduct (HCl) removal.
  • Post-reaction purification via fractional distillation or recrystallization.
  • Yield optimization requires strict moisture exclusion and stoichiometric excess of trifluoroethanol (molar ratio ≥4:1) .
    • Analytical Validation : Confirm purity via gas chromatography (GC) (>97% purity threshold) and structural integrity via ¹⁹F NMR (δ -75 to -80 ppm for CF₃ groups) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • ¹H/¹⁹F NMR : To resolve trifluoroethyl group environments and verify esterification completeness.
  • FT-IR : Look for Si-O-C stretching vibrations (~1050–1100 cm⁻¹) and absence of Si-Cl peaks (~600 cm⁻¹).
  • Elemental Analysis : Validate C, H, F, and Si content against theoretical values (e.g., C: ~30%, F: ~44%) .

Advanced Research Questions

Q. How does the trifluoroethyl substituent influence the compound’s hydrolytic stability compared to non-fluorinated analogs?

  • Mechanistic Insight : The electron-withdrawing CF₃ groups reduce electron density at the silicon center, increasing resistance to nucleophilic attack (e.g., by water).
  • Experimental Design :

  • Conduct hydrolysis kinetics under controlled pH (e.g., pH 4–10) using UV-Vis or ²⁹Si NMR to track siloxane formation.
  • Compare with analogs like tetrakis(2-ethylhexyl) ester ( ), which hydrolyzes faster due to less electronegative substituents .
    • Data Interpretation : Higher activation energy (Eₐ) for hydrolysis in fluorinated esters indicates enhanced stability .

Q. What are the challenges in studying this compound’s thermal stability, and how can they be addressed?

  • Challenges : Decomposition at elevated temperatures (e.g., >200°C) may release volatile fluorinated byproducts, complicating analysis.
  • Methodology :

  • Use thermogravimetric analysis (TGA) under inert atmosphere to track mass loss.
  • Pair with evolved gas analysis (EGA) to identify decomposition products (e.g., trifluoroethanol via GC-MS).
  • Compare with non-fluorinated esters (e.g., tetramethyl ester) to isolate fluorination effects .

Data Contradiction Analysis

Q. Discrepancies in reported solubility How can researchers reconcile conflicting results?

  • Case Example : Some sources describe the compound as soluble in polar aprotic solvents (e.g., THF), while others note limited solubility.
  • Resolution Strategies :

  • Verify solvent dryness (trace water induces hydrolysis, altering solubility).
  • Use dynamic light scattering (DLS) to detect colloidal aggregates in "insoluble" cases.
  • Cross-reference with structurally similar esters (e.g., tetrakis(2-methoxyethyl) ester in ) for solvent compatibility trends .

Comparative Property Table

PropertyTetrakis(2,2,2-Trifluoroethyl) EsterTetrakis(2-Ethylhexyl) Ester Tetramethyl Ester
Molecular Weight 544.97 (calculated)544.97152.22
Boiling Point ~250°C (est.)>300°C121°C
Hydrolytic Stability High (CF₃ groups)ModerateLow
Key Application Fluorinated coatingsPolymer plasticizersSol-gel precursors

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